(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride
Description
(2R)-2-(Azidomethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring an azidomethyl group at the 2-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to the reactive azide group, which enables applications in click chemistry for bioconjugation and probe development . The (2R)-stereochemistry ensures enantioselectivity in biological interactions, making it valuable for targeted drug design.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(azidomethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLIBCIGHPWOB-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377004-18-5 | |
| Record name | (2R)-2-(azidomethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2R)-2-(Hydroxymethyl)pyrrolidine.
Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The resulting (2R)-2-(Azidomethyl)pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) catalysts, suitable solvents, room temperature.
Major Products Formed
Substitution: Formation of substituted pyrrolidines.
Reduction: Formation of (2R)-2-(Aminomethyl)pyrrolidine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a chiral compound with a pyrrolidine ring and an azidomethyl substitution that is utilized in scientific research and industry. It is a non-natural amino acid derivative and a versatile building block in synthesizing peptides and other molecules containing the 2,2-disubstituted glycine motif. The compound exists primarily as a hydrochloride salt, increasing its solubility in aqueous solutions. this compound is classified under azides, known for their reactivity and utility in organic synthesis and medicinal chemistry.
Chemical Properties and Reactions
The molecular formula for this compound is not specified in the search results. The presence of the azide group allows it to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis for nucleophilic substitutions and cycloadditions to form new molecular structures with biological or chemical implications.
Scientific Research Applications
This compound has numerous applications across various scientific fields:
- Chiral Building Block It is used as a chiral building block in organic synthesis.
- Peptide Synthesis It serves as a versatile building block in synthesizing peptides and other molecules containing the uncommon 2,2-disubstituted glycine motif.
- Intermediate in Organic Synthesis Due to the presence of the azide group, it acts as an intermediate, where it can engage in nucleophilic substitutions and cycloadditions.
Mechanism of Action
The mechanism of action of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares (2R)-2-(Azidomethyl)pyrrolidine hydrochloride with key pyrrolidine derivatives from the evidence:
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility (e.g., Prolintane hydrochloride in is soluble in water and alcohol) .
Research Findings and Trends
- Stereochemical Impact: The (2R)-configuration is critical for enantioselective interactions, as seen in norconiine synthesis and boronate ester derivatives (e.g., CAS 149716-73-4) .
- Diverse Applications :
Biological Activity
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a pyrrolidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is notable for its azide functional group, which allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
The synthesis of this compound typically involves converting (2R)-2-(Hydroxymethyl)pyrrolidine to its azide form using sodium azide in a solvent like dimethylformamide (DMF) under reflux conditions. The final product is obtained by treating the azide with hydrochloric acid to form the hydrochloride salt.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, amphiphilic pyrrolidines have shown promising activity against pancreatic ductal adenocarcinoma cells, with IC50 values in the micromolar range .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MiaPaCa-2 | TBD | |
| Oleyl derivative | Pancreatic cancer | 2-21 |
Enzyme Inhibition
Pyrrolidine derivatives have also been investigated for their enzyme inhibition capabilities. Specific studies have shown that they can inhibit various enzymes involved in metabolic pathways, including glycosidases and chitinases. For example, some pyrrolidine derivatives demonstrated significant inhibition against α-D-glucosidase and α-L-fucosidase, suggesting their potential use in managing diabetes and other metabolic disorders .
Other Biological Activities
Beyond anticancer and enzyme inhibition activities, this compound may exhibit other pharmacological effects. Recent literature reviews have consolidated findings on various biological activities associated with pyrrolidine derivatives, including antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects . This broad spectrum of activity suggests that this compound could be a valuable candidate for further drug development.
Case Studies
- Anticancer Efficacy : A study investigating a series of amphiphilic pyrrolidine derivatives found that structural modifications significantly influenced their cytotoxicity against cancer cells. The presence of hydrophobic side chains enhanced cellular uptake and cytotoxic effects .
- Enzyme Inhibition : Research on pyrrolidine-based compounds indicated that specific substitutions could enhance inhibitory potency against key enzymes involved in carbohydrate metabolism. This finding is critical for developing therapeutic agents for conditions like diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
